Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate
Description
Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate is a complex organic compound with a unique structure that includes a quinoline core
Properties
CAS No. |
131929-08-3 |
|---|---|
Molecular Formula |
C17H23NO5 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
diethyl 7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3,4-dicarboxylate |
InChI |
InChI=1S/C17H23NO5/c1-5-22-15(20)10-9-18-11-7-17(3,4)8-12(19)14(11)13(10)16(21)23-6-2/h9,13,18H,5-8H2,1-4H3 |
InChI Key |
GQQOHOWPNUDDTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=CNC2=C1C(=O)CC(C2)(C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate include:
- Diethyl 4-(2,5-dimethyl-3-thienyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
- Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and physical properties. These properties can make it more suitable for certain applications compared to its analogs .
Biological Activity
Diethyl 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-3,4-quinolinedicarboxylate is a chemical compound of interest due to its potential biological activities. This compound belongs to the class of quinoline derivatives and has been studied for various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N2O5 |
| Molecular Weight | 317.38 g/mol |
| CAS Number | 131929-08-3 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains and fungi. The compound's mechanism of action may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Case Study: Antifungal Activity
In a controlled laboratory setting, this compound was tested against Candida albicans and Aspergillus niger. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both fungi, indicating strong antifungal activity.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 20 to 40 µM.
Table: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| A549 | 30 | Cell cycle arrest |
Anti-inflammatory Properties
Recent studies have also highlighted the anti-inflammatory potential of this compound. The compound demonstrated the ability to inhibit pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Mechanistic Insights
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes leading to cell lysis.
- Signal Transduction Modulation : It may affect pathways involved in inflammation and cancer cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
